4-(Pyridin-4-yl)benzaldehyde
Overview
Description
4-(Pyridin-4-yl)benzaldehyde is a chemical compound that is of significant interest in various fields of chemistry and materials science due to its potential applications in catalysis, synthesis of polymers, and the formation of metal-organic frameworks. The compound features a pyridine ring attached to a benzaldehyde group, which allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 4-(Pyridin-4-yl)benzaldehyde can be achieved through various methods. For instance, the compound can be used as a starting material in the synthesis of styrylpyridine derivatives, as demonstrated in the preparation of trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde and its isomers . These derivatives were synthesized using a Knoevenagel reaction, which is a condensation reaction typically used to form carbon-carbon double bonds in the presence of a base. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available terephthalaldehyde .
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Pyridin-4-yl)benzaldehyde has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . The X-ray structures of the styrylpyridine derivatives revealed their space groups and lattice parameters, which are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
4-(Pyridin-4-yl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, the compound can participate in the formation of Schiff bases, which are typically formed by the condensation of an aldehyde with an amine . These Schiff bases can be used as biosorbents for the removal of heavy metals from aqueous environments. Furthermore, the compound is involved in the synthesis of novel complexes with potential applications in luminescence and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-4-yl)benzaldehyde derivatives have been studied using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These studies provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds. Additionally, computational methods such as Density Functional Theory (DFT) have been employed to predict and compare the properties of these compounds with experimental data . Theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties have also been performed to further understand the behavior of these molecules .
Scientific Research Applications
1. Antimicrobial Agents
- Application Summary: A new series of pyridine and thienopyridine derivatives were designed, synthesized, and tested as antimicrobial agents .
- Methods of Application: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
- Results: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone .
2. Synthesis of Phosphorescent Iridium (III) Complex
- Application Summary: “4-(2-Pyridyl)benzaldehyde” can be used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
3. Reactive Metabolite of Atazanavir
- Application Summary: “4-(2-Pyridyl)benzaldehyde” is a reactive metabolite of Atazanavir, an antiretroviral medication used to treat and prevent the human immunodeficiency virus (HIV) .
4. Coordination Polymers
Safety And Hazards
properties
IUPAC Name |
4-pyridin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXDIYHLGBQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348662 | |
Record name | 4-(Pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)benzaldehyde | |
CAS RN |
99163-12-9 | |
Record name | 4-(Pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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